3-((Ethylphenylamino)methyl)benzenesulfonic acid

Dye Intermediates Food Colorants Regulated Synthesis

Securing the correct meta-isomer intermediate is critical for FD&C Blue No. 1 manufacturers-ortho/para isomers and non-sulfonated analogs fail the condensation with sodium 2-formylbenzenesulfonate, compromising yield and regulatory compliance. 3-((Ethylphenylamino)methyl)benzenesulfonic acid (EBASA) is the FDA-specified primary intermediate per 21 CFR § 74.2101, delivering the regiochemistry essential for leuco base formation. • Meta-sulfonic acid group ensures correct regioselectivity; non-sulfonated analogs are insoluble in aqueous reaction media. • ≥97% purity minimizes EBASA carryover to meet the ≤0.30% impurity limit in final FD&C Blue No. 1. • Thermal stability (mp 238-247°C) enables elevated-temperature processing without decomposition.

Molecular Formula C15H17NO3S
Molecular Weight 291.4 g/mol
CAS No. 101-11-1
Cat. No. B090339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((Ethylphenylamino)methyl)benzenesulfonic acid
CAS101-11-1
Molecular FormulaC15H17NO3S
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=CC=C2
InChIInChI=1S/C15H17NO3S/c1-2-16(14-8-4-3-5-9-14)12-13-7-6-10-15(11-13)20(17,18)19/h3-11H,2,12H2,1H3,(H,17,18,19)
InChIKeyBQGRVFPPZJPWPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EBASA Procurement Guide


3-((Ethylphenylamino)methyl)benzenesulfonic acid, also known as N-ethyl-N-benzylaniline-3'-sulfonic acid or EBASA, is a benzenesulfonic acid derivative with the molecular formula C15H17NO3S and a molecular weight of 291.37 g/mol [1]. This aromatic sulfonic acid serves as a critical intermediate in the synthesis of FD&C Blue No. 1 (Brilliant Blue FCF), a widely used food, drug, and cosmetic colorant [2]. The compound features a sulfonic acid group that imparts water solubility and enables its role in condensation reactions for triarylmethane dye formation [1].

1
Primary intermediate for FD&C Blue No. 1 synthesis per 21 CFR §74.2101
2
Meta-isomer configuration required; ortho/para isomers not interchangeable
3
Sulfonic acid group enables aqueous reaction medium compatibility

EBASA Substitution Risks


In the production of FD&C Blue No. 1, the meta-substituted isomer (3-position) is specifically required as the principal component in the acid-catalyzed condensation with sodium 2-formylbenzenesulfonate; the ortho- and para-isomers are present only as minor constituents and cannot substitute for the meta-isomer due to differences in regioselectivity and steric effects that alter the leuco base formation and final dye properties [1]. Furthermore, non-sulfonated analogs like N-benzyl-N-ethylaniline lack the essential sulfonic acid group, rendering them insoluble in aqueous reaction media and incompatible with the synthetic route for water-soluble dyes . Physical property divergence—including melting point differentials exceeding 200°C—further underscores that in-class substitution is not viable without compromising yield, purity, or regulatory compliance .

Ortho- and para-isomers cannot substitute for the meta-isomer; regioselectivity alters leuco base formation and final dye properties.
Non-sulfonated analogs (e.g., N-benzyl-N-ethylaniline) lack water solubility and are incompatible with aqueous dye synthesis.
Physical property divergence (melting point >200°C higher) prevents direct in-class substitution without yield or purity impact.

EBASA Differentiation Evidence


Meta-Isomer Requirement for FD&C Blue No. 1

According to 21 CFR § 74.2101, FD&C Blue No. 1 is manufactured by the acid-catalyzed condensation of one mole of sodium 2-formylbenzenesulfonate with two moles from a mixture consisting principally of 3-[(ethylphenylamino)methyl]benzenesulfonic acid (the target compound) and smaller amounts of the 4- and 2-isomers [1]. While exact isomer ratios are not specified, the regulatory language establishes the meta-isomer as the mandatory primary reactant, and alternative isomer compositions would deviate from the FDA-defined manufacturing process, potentially rendering the final dye non-compliant for food, drug, and cosmetic use.

Isomer Requirement
Class-level inference
Meta-isomer mandated as principal reactant in 21 CFR §74.2101; ortho/para only minor constituents.
Regulatory specification context
Exact isomer ratios not publicly specified; verify supplier composition.
Dye Intermediates Food Colorants Regulated Synthesis

Melting Point vs. Non-Sulfonated Analog

The target compound exhibits a melting point range of 238–247°C , whereas the structurally analogous non-sulfonated compound N-benzyl-N-ethylaniline (CAS 92-59-1) melts at 34–36°C . This >200°C difference reflects the strong intermolecular interactions introduced by the sulfonic acid group, which enable the compound to remain solid under typical reaction and storage conditions encountered in dye intermediate handling.

Melting Point
Reported
EBASA
238–247°C
Non-sulfonated analog
34–36°C
Δ ≈ 204–211°C
Thermal handling context differs significantly
Literature-reported values; verify under actual storage.
Physical Property Thermal Stability Process Engineering

Density Comparison: Sulfonated vs. Non-Sulfonated

The density of 3-((Ethylphenylamino)methyl)benzenesulfonic acid is reported as 1.28 g/cm³ , approximately 25% greater than the 1.02–1.03 g/cm³ density of N-benzyl-N-ethylaniline . This elevated density is attributed to the presence of the sulfonic acid moiety, which enhances intermolecular forces and alters bulk handling characteristics.

Density
Reported
1.28 g/cm³
+25% vs. non-sulfonated analog
Shipping and storage volume context
Ambient temperature values; confirm lot-specific density.
Physical Property Formulation Material Handling

Impurity Specification in Brilliant Blue FCF

In the final product Brilliant Blue FCF (FD&C Blue No. 1), EBASA—the target compound itself—is specified as an impurity with a maximum allowable level of 0.30% by mass . Consequently, the purity of the starting 3-((Ethylphenylamino)methyl)benzenesulfonic acid intermediate directly influences the ability to meet this specification. Commercial suppliers offer this compound with purities ranging from 95% to ≥99% (by HPLC) [1], enabling manufacturers to select grades that minimize residual EBASA carryover into the final dye.

Impurity Control
Specification review
Final dye limit
EBASA ≤ 0.30%
Intermediate purity grades
95% – ≥99% (HPLC)
Higher intermediate purity reduces purification burden
Verify COA for residual EBASA before use.
Impurity Control Quality Assurance Food Dye Compliance

Aqueous Solubility Advantage

The target compound is reported to be slightly soluble in water, as well as in DMSO and methanol [1], a property conferred by the sulfonic acid group. In contrast, the non-sulfonated analog N-benzyl-N-ethylaniline is described as insoluble in water . This solubility differential is essential for conducting the aqueous-phase condensation reaction that yields FD&C Blue No. 1 leuco base, where water solubility of the intermediate facilitates homogeneous reaction conditions.

Water Solubility
Class-level
EBASA
Slightly soluble
Non-sulfonated analog
Insoluble
Aqueous reaction medium compatibility
Qualitative class-level inference; confirm experimentally.
Solubility Reaction Medium Process Chemistry

EBASA Applications


FD&C Blue No. 1 Synthesis

This compound is the FDA-specified primary intermediate for the manufacture of FD&C Blue No. 1, as codified in 21 CFR § 74.2101 [1]. Its meta-isomeric configuration is essential for the acid-catalyzed condensation with sodium 2-formylbenzenesulfonate to form the leuco base, which is subsequently oxidized to produce the final triarylmethane dye. Procurement of high-purity material (≥98%) is recommended to ensure compliance with the stringent EBASA impurity limit of ≤0.30% in the final colorant [1].

Quality Control for Brilliant Blue FCF

Given that EBASA (the compound itself) is a specified impurity in Brilliant Blue FCF with a maximum allowable level of 0.30% by mass, analytical reference standards of 3-((Ethylphenylamino)methyl)benzenesulfonic acid are required for HPLC method development, calibration, and routine quality control testing to ensure final product compliance with FDA and international food additive regulations [1].

Sulfonated Dye Intermediates Research

As a prototypical sulfonated aromatic amine, this compound serves as a model intermediate for studying the influence of sulfonic acid substitution on reactivity, solubility, and physical properties in dye synthesis. The quantitative differences in melting point (>200°C higher vs. non-sulfonated analog) and density (1.28 vs. 1.02 g/cm³) provide a clear framework for investigating structure-property relationships in dye intermediate design .

Purification Process Development

The high melting point (238–247°C) and slight water solubility of 3-((Ethylphenylamino)methyl)benzenesulfonic acid inform crystallization and purification strategies during process scale-up. Its thermal stability allows for elevated temperature processing without decomposition, while its solubility profile dictates appropriate solvent selection for recrystallization and impurity rejection to achieve the high purities required for regulated dye manufacturing [2].

Application
Selection Property
Validation Focus
FD&C Blue No. 1 Synthesis
Meta-isomer configuration, high-purity intermediate grade
Compliance with 21 CFR §74.2101 process; residual EBASA limit
QC for Brilliant Blue FCF
Analytical reference standard grade
HPLC method calibration; impurity monitoring
Sulfonated Dye Intermediate Research
Sulfonated aromatic amine model
Structure-property relationship studies
Purification Process Development
Crystallization-compatible properties
Recrystallization solvent selection; purity upgrade

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